molecular formula C19H15N3O5 B2521716 4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105228-92-9

4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2521716
CAS No.: 1105228-92-9
M. Wt: 365.345
InChI Key: FPZLCHRJRYAWDR-UHFFFAOYSA-N
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Description

The compound 4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a structurally complex molecule featuring three key motifs:

  • A 3,4-dihydro-2H-1,4-benzoxazin-3-one core, a bicyclic system known for its pharmacological relevance, including anti-inflammatory and CNS-targeting properties.
  • A 1,2,4-oxadiazole ring, a heterocycle valued as a bioisostere for esters and amides, enhancing metabolic stability.
  • A 2H-1,3-benzodioxol-5-yl group (methylenedioxyphenyl), a lipophilic moiety often associated with improved blood-brain barrier penetration and modulation of neurotransmitter systems.

Properties

IUPAC Name

4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-2-4-13-15(6-11)24-9-18(23)22(13)8-17-20-19(21-27-17)12-3-5-14-16(7-12)26-10-25-14/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZLCHRJRYAWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Applications

Recent studies indicate that compounds similar to this one exhibit significant antimicrobial activity. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the target compound against several bacterial strains. The results are summarized below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Target CompoundEnterobacter aerogenes8 µg/mL
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

The target compound demonstrated notable activity against Enterobacter aerogenes , suggesting its potential as an antimicrobial agent.

Anticancer Applications

The anticancer properties of this compound have been investigated in vitro, showing cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies revealed the following IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)5
A549 (Lung)15

These results indicate that the compound exhibits significant anticancer properties, particularly against HeLa cells .

In Vivo Studies

A recent study involved treating xenograft models with the target compound. Results showed a significant reduction in tumor size compared to control groups, indicating strong in vivo anticancer activity.

Mechanism of Action

The mechanism of action of 4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways are still under investigation, but it is thought to involve the modulation of microtubule assembly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with derivatives explored for spectroscopic, physicochemical, and bioactivity studies. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name & Structure Key Features Functional Groups Hypothesized Applications Reference
Target Compound :
4-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Benzoxazinone core
- Oxadiazole linker
- Benzodioxole substituent
Benzoxazinone, oxadiazole, benzodioxole CNS-targeted therapies (e.g., MAO inhibition) N/A
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) - Benzoxadiazole core
- Triazole linker
- Hexanone tail
Benzoxadiazole, triazole, ketone Fluorescent probes, spectroscopic studies
4-Azidomethyl-benzoxadiazole (II) - Benzoxadiazole core
- Azidomethyl group
Benzoxadiazole, azide Click chemistry, bioconjugation

Key Insights:

The oxadiazole in the target compound may enhance metabolic stability compared to the triazole in compound I, which offers greater polarity and hydrogen-bonding capacity.

Substituent Effects :

  • The benzodioxole group in the target compound likely increases lipophilicity, favoring CNS penetration, whereas the azide in compound II enables bioorthogonal reactions for targeted drug delivery .

Hypothetical Bioactivity: The target compound’s benzodioxole-oxadiazole-benzoxazinone architecture aligns with MAO inhibitors (e.g., safinamide analogs), while compound I’s benzoxadiazole-triazole structure suggests utility in optical imaging .

Methodological Considerations

  • Synthetic Challenges : The methylenedioxy and oxadiazole groups may pose synthetic hurdles, such as regioselectivity in cyclization reactions, compared to the azide and triazole systems in compound II .

Biological Activity

The compound 4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel synthetic entity that has garnered attention due to its potential biological activities. This article delves into its biological properties, including cytotoxicity against cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the oxadiazole family and features a complex structure that includes a benzodioxole moiety. Its molecular formula is C16H16N4O4C_{16}H_{16}N_{4}O_{4} with a molecular weight of 344.32 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, related oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. In vitro assays revealed that certain derivatives had IC50 values comparable to standard chemotherapeutics like cisplatin without notable toxicity to normal cell lines (NIH/3T3) .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AA5490.125 ± 0.020>300
Compound BC60.349 ± 0.046>300

Note: Selectivity Index (SI) values greater than 100 indicate promising selectivity against cancer cells.

The mechanism of action for these compounds often involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which is crucial in tumor progression and metastasis. Molecular docking studies suggest that these compounds can effectively bind to the active site of MMPs, thereby inhibiting their activity .

Structure-Activity Relationship

The presence of the benzodioxole substituent is critical for enhancing the anticancer activity of oxadiazole derivatives. Variations in substituents at specific positions on the oxadiazole ring significantly influence their biological efficacy. For example, modifications at the 5th position have been shown to enhance cytotoxicity against A549 cells .

Case Studies

In a study evaluating the biological activity of various oxadiazole derivatives, it was found that those with a benzodioxole moiety exhibited superior cytotoxic effects compared to those without it. This highlights the importance of structural features in designing effective anticancer agents.

Example Study

A study published in Molecules explored several oxadiazole derivatives and their effects on cancer cell lines. The findings indicated that compounds with specific modifications not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

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